molecular formula C11H10F3NO B6240456 rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, trans CAS No. 2375247-69-9

rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, trans

Cat. No. B6240456
CAS RN: 2375247-69-9
M. Wt: 229.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, trans (Rac-TFCPC) is a novel compound with potential applications in a range of scientific research areas. It is an organic compound with a molecular formula of C12H11F3NO2. Rac-TFCPC has a unique chemical structure, which is composed of a cyclopropane ring, an amide group, and a phenyl group with a trifluoromethyl group attached. This unique structure provides Rac-TFCPC with the ability to interact with other molecules in a variety of ways, making it a promising compound for scientific research.

Scientific Research Applications

Rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, trans has a wide range of potential applications in scientific research. It has been used as a substrate for the synthesis of a variety of compounds, including peptides, nucleosides, and other small molecules. It has also been used as a starting material for the synthesis of drugs and other medicinal compounds. rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, trans has also been used in the study of enzyme kinetics and protein-ligand interactions. In addition, rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, trans has been used in the study of cell signaling pathways and the regulation of gene expression.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, trans is not fully understood. However, it is believed that the compound binds to certain proteins, enzymes, and other molecules in the cell, resulting in a change in the activity of these molecules. This change in activity is thought to be responsible for the various effects of rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, trans on the cell.
Biochemical and Physiological Effects
rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, trans has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in signal transduction pathways, as well as to inhibit the activity of certain proteins. In addition, rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, trans has been shown to have anti-inflammatory and anti-cancer effects in various cell types.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, trans has several advantages for use in laboratory experiments. It is a relatively stable compound with a low melting point, making it easy to work with. In addition, it is not toxic and can be handled safely in the laboratory. However, rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, trans is not soluble in water and must be used in an organic solvent, which can be hazardous.

Future Directions

Rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, trans has potential applications in a variety of areas and more research is needed to fully explore its potential. Some potential future directions include studying the compound’s effects on other cell types and its potential use in drug development. In addition, further research is needed to better understand the mechanism of action of rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, trans and its potential therapeutic effects. Finally, further studies are needed to explore the use of rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, trans in other areas such as biotechnology and nanotechnology.

Synthesis Methods

Rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, trans can be synthesized using a variety of methods. One of the most common methods is the reaction of a cyclopropane-1-carboxamide with an N-phenyl-2-(trifluoromethyl)cyclopropane. This reaction is typically performed in an organic solvent such as dichloromethane and the product is rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, trans. The reaction is usually carried out at room temperature and the product is isolated using conventional chromatographic methods.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, trans involves the reaction of N-phenylcyclopropanecarboxamide with trifluoromethyl iodide in the presence of a base to form the desired product.", "Starting Materials": [ "N-phenylcyclopropanecarboxamide", "trifluoromethyl iodide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add N-phenylcyclopropanecarboxamide to a reaction flask", "Add trifluoromethyl iodide to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a period of time", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

2375247-69-9

Product Name

rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, trans

Molecular Formula

C11H10F3NO

Molecular Weight

229.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.